molecular formula C11H20 B1176317 D-Glucopyranose, oligomeric, C12-14-alkyl glycosides CAS No. 157707-88-5

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides

Cat. No.: B1176317
CAS No.: 157707-88-5
InChI Key:
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Description

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability, low toxicity, and compatibility with various other surfactants. They are commonly used in personal care products, household cleaners, and industrial applications due to their mildness and effective cleaning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides typically involves the glycosylation of glucose with fatty alcohols (such as dodecanol or tetradecanol). The reaction is catalyzed by acid catalysts like sulfuric acid or hydrochloric acid. The process involves heating the mixture of glucose and fatty alcohol under reduced pressure to facilitate the reaction and remove water formed during the process .

Industrial Production Methods: In industrial settings, the production of these glycosides is carried out in large reactors where glucose and fatty alcohols are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 120°C under reduced pressure (4.5-5.5 kPa) for approximately 3.5 hours. After the reaction, the mixture is neutralized with sodium carbonate, and excess alcohol is removed by distillation. The crude product is then bleached with hydrogen peroxide to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is their ability to reduce surface tension and enhance the solubility of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic alkyl chains aggregate in the center, and the hydrophilic glucose moieties face outward, interacting with water. This property makes them effective in cleaning and emulsifying applications.

Comparison with Similar Compounds

  • D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
  • D-Glucopyranose, oligomeric, C10-16-alkyl glycosides
  • D-Glucopyranose, oligomeric, C12-16-alkyl glycosides

Comparison: D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective as surfactants. Compared to shorter-chain glycosides (C8-10), they offer better emulsifying properties and stability. Compared to longer-chain glycosides (C16), they are more soluble in water and less likely to form gels.

Properties

CAS No.

157707-88-5

Molecular Formula

C11H20

Molecular Weight

0

Origin of Product

United States

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